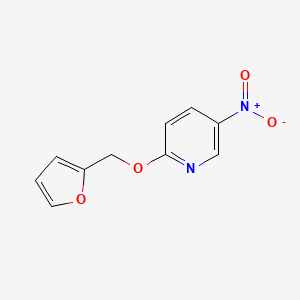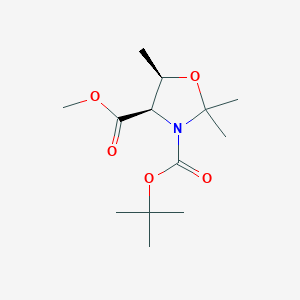
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Overview
Description
The compound “1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine” contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The molecule also contains a thiazole ring, which is a heterocyclic compound that often contributes to the bioactivity of pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction of a diamine with a dihalide. The thiazole ring could be formed through a condensation reaction involving a thiol and a suitable precursor .Molecular Structure Analysis
The molecule contains a bromine atom, which could be involved in further reactions, particularly in cross-coupling reactions to form carbon-carbon bonds. The presence of nitrogen in the piperazine and thiazole rings could also influence the reactivity and properties of the molecule .Chemical Reactions Analysis
As a brominated compound, “1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine” could undergo various reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction. The compound could also participate in coupling reactions to form larger structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Factors such as polarity, solubility, and stability would be influenced by the nature of the piperazine and thiazole rings .Scientific Research Applications
Thiazole Derivatives
Thiazole derivatives, including those similar in structure to "1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine," have been the subject of extensive study due to their wide range of biological activities. Thiazolidin-4-ones, for example, are reported to have antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. These activities are highly dependent on the specific substituents within the molecule, suggesting that slight modifications in structure can significantly affect their bioactivity (Mech, Kurowska, & Trotsko, 2021).
Piperazine Derivatives
Piperazine derivatives, similar to the piperazine moiety in "1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine," are known for their versatility in medicinal chemistry. These compounds have been developed into clinical applications, primarily for the treatment of depression, psychosis, or anxiety. Their extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, plays a crucial role in their pharmacological effects. Some of these metabolites have shown varied activities across different serotonin receptor-related effects (Caccia, 2007).
Biological Activities and Synthetic Applications
Both thiazole and piperazine rings are integral in the synthesis of compounds with potential anticancer, anti-inflammatory, and neuroprotective properties. For example, thiazolidine derivatives have been synthesized and evaluated for their diverse biological activities. The thiazolidine ring, often synthesized through condensation reactions, has shown importance in drug development due to its antimicrobial, anti-inflammatory, and anticancer activities (Pandey et al., 2011). Similarly, piperazine derivatives have been highlighted for their potential in treating various central nervous system (CNS) disorders, further illustrating the chemical diversity and applicability of these compounds in drug design and development (Maia, Tesch, & Fraga, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-7(9)6-13-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLARJPRKBAWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656446 | |
| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
CAS RN |
919352-66-2 | |
| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)


![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)
![2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate](/img/structure/B1439118.png)





![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)

![5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1439135.png)
